UNII-L0VRY82PKO

説明

UNII-L0VRY82PKO is a chemical substance identified by its Unique Ingredient Identifier (UNII), a code assigned by the FDA to ensure precise tracking of pharmaceutical ingredients. Based on available evidence, this compound corresponds to 4-chloro-2-hydroxy-3-nitropyridine (CAS 934180-48-0) . Key properties include:

- Molecular formula: C₆H₅ClN₂O₃

- Molecular weight: 188.57 g/mol

- Physicochemical properties: Solubility: 1.03 mg/mL (water) LogP (octanol-water partition coefficient): ~1.06 (indicating moderate lipophilicity) Topological polar surface area (TPSA): 67.94 Ų

The compound is synthesized via a reaction involving silver carbonate in toluene at 85°C for 3.5 hours, yielding a 64% product . Its structural features—a nitro group (-NO₂), hydroxyl (-OH), and chloro (-Cl) substituents on a pyridine ring—dictate its reactivity and biological activity.

特性

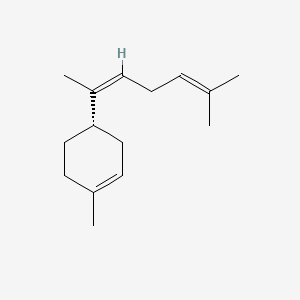

CAS番号 |

58845-44-6 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(4S)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m1/s1 |

InChIキー |

YHBUQBJHSRGZNF-XIEDVDOYSA-N |

SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C |

異性体SMILES |

CC1=CC[C@H](CC1)/C(=C\CC=C(C)C)/C |

正規SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of UNII-L0VRY82PKO typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. One common method is the use of sesquiterpene synthase enzymes, which facilitate the cyclization process under mild conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as chamomile essential oil. The extraction process includes steam distillation followed by purification steps like fractional distillation and chromatography to isolate the compound in its pure form.

化学反応の分析

Types of Reactions

UNII-L0VRY82PKO undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into bisabolol, a compound with enhanced anti-inflammatory properties.

Reduction: Reduction reactions can modify the double bonds in this compound, leading to the formation of different isomers.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Oxidation: Bisabolol

Reduction: Various isomers of bisabolene

Substitution: Halogenated bisabolene derivatives

科学的研究の応用

UNII-L0VRY82PKO has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other sesquiterpenes and related compounds.

Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Research is ongoing to explore its use in treating conditions like inflammation and infections.

Industry: It is used in the formulation of fragrances, flavorings, and cosmetics due to its pleasant aroma and potential therapeutic benefits.

作用機序

The mechanism of action of UNII-L0VRY82PKO involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

Antioxidant: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.

類似化合物との比較

Comparison with Similar Compounds

To contextualize UNII-L0VRY82PKO, we compare it with structurally analogous pyridine derivatives. While the provided evidence lacks explicit data on specific analogs, theoretical comparisons are drawn based on substituent effects and chemical principles.

Structural and Functional Analogs

Compound A: 2-Hydroxy-3-nitropyridine

- Key differences : Lacks the chloro substituent at position 4.

- Impact on properties :

- Reduced molecular weight (142.09 g/mol vs. 188.57 g/mol) due to absence of Cl.

- Higher solubility (predicted >2.5 mg/mL) owing to decreased hydrophobicity.

- Lower LogP (~0.5), reducing membrane permeability compared to this compound.

Compound B: 4-Chloro-2-hydroxypyridine

- Key differences : Lacks the nitro group at position 3.

- Impact on properties: Reduced electron-withdrawing effects, altering reactivity (e.g., slower nucleophilic substitution). No CYP1A2 inhibition, as the nitro group is critical for enzyme interaction .

Compound C: 5-Chloro-3-nitropyridine-2-ol

- Key differences : Chloro and nitro groups at positions 5 and 3 (vs. 4 and 3 in this compound).

- Impact on properties :

- Altered dipole moments and crystal packing, affecting solubility and stability.

- Possible differences in metabolic pathways due to positional isomerism.

Comparative Data Table

Key Research Findings

Bioavailability: The chloro and nitro groups in this compound synergistically enhance BBB penetration compared to non-halogenated analogs, making it a candidate for CNS-targeted therapies .

Synthetic Yield : this compound’s 64% yield reflects moderate efficiency, whereas simpler analogs (e.g., Compound A) may achieve higher yields due to fewer reactive sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。